2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine
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Overview
Description
2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes three pyridinyl groups attached to a triazine core. The presence of isopropyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridinyl groups can undergo substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines .
Scientific Research Applications
2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including catalysts and sensors.
Mechanism of Action
The mechanism of action of 2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazine core and pyridinyl groups enable it to bind to specific sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine: Similar structure but lacks the isopropyl groups, leading to different chemical properties.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Contains amino groups instead of pyridinyl groups, resulting in distinct reactivity and applications.
Uniqueness
2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine stands out due to its unique combination of isopropyl and pyridinyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
645399-39-9 |
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Molecular Formula |
C54H60N6 |
Molecular Weight |
793.1 g/mol |
IUPAC Name |
2,4,6-tris[2,5-di(propan-2-yl)-4-pyridin-2-ylphenyl]-1,3,5-triazine |
InChI |
InChI=1S/C54H60N6/c1-31(2)37-28-46(40(34(7)8)25-43(37)49-19-13-16-22-55-49)52-58-53(47-29-38(32(3)4)44(26-41(47)35(9)10)50-20-14-17-23-56-50)60-54(59-52)48-30-39(33(5)6)45(27-42(48)36(11)12)51-21-15-18-24-57-51/h13-36H,1-12H3 |
InChI Key |
RMQXPDNJRQJWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1C2=CC=CC=N2)C(C)C)C3=NC(=NC(=N3)C4=C(C=C(C(=C4)C(C)C)C5=CC=CC=N5)C(C)C)C6=C(C=C(C(=C6)C(C)C)C7=CC=CC=N7)C(C)C |
Origin of Product |
United States |
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